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Compound of Interest

Compound Name: DODAP

Cat. No.: B7796104 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the encapsulation of plasmid DNA

(pDNA) into lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid 1,2-dioleoyl-3-

dimethylammonium-propane (DODAP). It includes methodologies for formulation,

characterization, and relevant quantitative data to guide the development of non-viral gene

delivery vectors.

Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid

therapeutics, including plasmid DNA. The use of ionizable cationic lipids like DODAP is central

to the formulation of effective LNPs. At an acidic pH during formulation, DODAP becomes

protonated, facilitating the complexation and encapsulation of negatively charged pDNA. Upon

entering the endosomal compartment within a target cell, the acidic environment ensures the

lipid remains charged, promoting endosomal escape and the release of the pDNA cargo into

the cytoplasm for subsequent nuclear entry and gene expression. This protocol outlines a

reproducible method for preparing DODAP-containing LNPs for pDNA delivery.

Materials and Reagents
Lipids:
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1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamino-N-[amino(polyethylene glycol)-2000]

(DSPE-PEG2000)

Plasmid DNA (pDNA): Purified to high concentration (e.g., 1 mg/mL) in nuclease-free water.

Buffers and Solvents:

Ethanol (200 proof, molecular biology grade)

Citrate buffer (25-50 mM, pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4 (nuclease-free)

Equipment:

Microfluidic mixing device (e.g., NanoAssemblr Benchtop) or a standard laboratory pipette

for manual mixing.

Dialysis cassettes (e.g., 10K MWCO)

Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement.

Zeta potential analyzer.

Fluorometer and a DNA quantification kit (e.g., Quant-iT PicoGreen).

Experimental Protocols
Preparation of Lipid Stock Solution

Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipids is

DODAP:DOPE:Cholesterol:DSPE-PEG2000 at 35:16:46.5:2.5.
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Calculate the required mass of each lipid based on the desired total lipid concentration (e.g.,

10-20 mg/mL) and the molar ratio.

Dissolve the lipids in 100% ethanol by vortexing. Gentle warming may be required to fully

dissolve the cholesterol.

Store the lipid stock solution at -20°C.

Preparation of Plasmid DNA Solution
Dilute the stock pDNA to the desired concentration in the acidic aqueous buffer (e.g., 25-50

mM sodium citrate, pH 4.0). The final concentration will depend on the target lipid-to-pDNA

ratio.

Lipid Nanoparticle Formulation using Microfluidics
This method is recommended for producing LNPs with uniform size and high encapsulation

efficiency.

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the ethanolic lipid mixture into one syringe and the aqueous pDNA solution into

another.

Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase, typically at 3:1.[1]

Set the total flow rate (TFR) to a value that ensures rapid and efficient mixing (e.g., 2-12

mL/min).

Initiate the mixing process. The two streams will converge in the microfluidic cartridge,

leading to the self-assembly of LNPs as the ethanol is diluted.[1]

Collect the resulting LNP suspension.

Lipid Nanoparticle Formulation by Manual Mixing
(Ethanol Injection)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.biomol.com/dateien/Cayman--A-Guide-to-Lipid-Nanoparticle-Formulation.pdf
https://www.biomol.com/dateien/Cayman--A-Guide-to-Lipid-Nanoparticle-Formulation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method is a simpler alternative but may result in more heterogeneous LNPs and lower

encapsulation efficiency.

Pipette the required volume of the ethanolic lipid mixture.

Rapidly inject the lipid mixture into the aqueous pDNA solution while vortexing or rapidly

pipetting. A common volumetric ratio is 1 part ethanol phase to 3 parts aqueous phase.[1]

Continue mixing for approximately 15-30 seconds.[1]

Allow the mixture to incubate at room temperature for 10-30 minutes to stabilize.

Downstream Processing: Dialysis
Transfer the collected LNP suspension to a dialysis cassette (10K MWCO).

Dialyze against sterile PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to

remove the ethanol and raise the pH to physiological levels.[1] This step is crucial for

preparing the LNPs for in vitro or in vivo applications.

After dialysis, collect the purified LNP-pDNA suspension and store at 4°C. For long-term

storage, -80°C may be considered, though stability should be assessed.

Characterization of LNP-pDNA
Particle Size and Polydispersity Index (PDI)

Dilute a small aliquot of the LNP suspension in PBS.

Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS)

instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse

population.

Zeta Potential
Dilute a sample of the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).

Measure the surface charge using a zeta potential analyzer. The zeta potential will shift from

positive at acidic pH to near-neutral at physiological pH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.biomol.com/dateien/Cayman--A-Guide-to-Lipid-Nanoparticle-Formulation.pdf
https://www.biomol.com/dateien/Cayman--A-Guide-to-Lipid-Nanoparticle-Formulation.pdf
https://www.biomol.com/dateien/Cayman--A-Guide-to-Lipid-Nanoparticle-Formulation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Encapsulation Efficiency
Use a fluorescent nucleic acid stain, such as PicoGreen, that is sensitive to double-stranded

DNA.

Prepare two sets of samples from the LNP suspension.

In the first set, measure the fluorescence of the intact LNPs. This corresponds to the amount

of unencapsulated, accessible pDNA.

In the second set, add a detergent (e.g., 0.1-1% Triton X-100) to lyse the LNPs and release

the encapsulated pDNA. Measure the total fluorescence.

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total

Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

Quantitative Data Summary
The following table summarizes typical formulation parameters and expected characteristics for

DODAP-based LNPs encapsulating pDNA.

Parameter Typical Value/Range Reference

Lipid Molar Ratios

DODAP:DOPE:Cholesterol:DS

PE-PEG2000
35:16:46.5:2.5 General formulation principle

Formulation Ratios

Lipid to pDNA weight ratio 10:1 to 30:1 [1]

Nitrogen to Phosphate (N:P)

molar ratio
~6:1 [1]

Physicochemical Properties

Particle Size (Z-average) 70 - 200 nm [2]

Polydispersity Index (PDI) < 0.2

Encapsulation Efficiency > 80% [2]
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Visualizations
Experimental Workflow for LNP-pDNA Formulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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